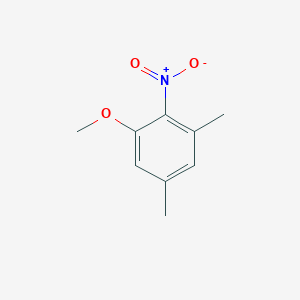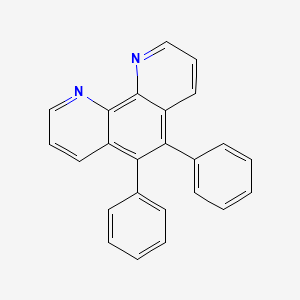
5,6-Diphenyl-1,10-phenanthroline
Vue d'ensemble
Description
5,6-Diphenyl-1,10-phenanthroline (DPP) is a heterocyclic organic compound that has been extensively studied for its various applications in scientific research. It is a bidentate ligand that can form stable complexes with transition metal ions, making it an important tool in coordination chemistry.
Applications De Recherche Scientifique
Photovoltaic Devices and Solar Fuels
One significant application of 5,6-Diphenyl-1,10-phenanthroline derivatives is in the field of photovoltaic devices and solar fuels. These compounds, particularly when used in transition metal complexes, show promise in enhancing the efficiency and functionality of solar energy systems. The oxidation of 2,9-Diphenyl-1,10-phenanthroline to generate the 5,6-Dione and its alkylation product has been studied, demonstrating its potential in this area (Lehnig et al., 2014).
Luminescent Labels for Biological Studies
Another application is in the realm of biological labeling. Certain rhenium(I) polypyridine maleimide complexes, which include 5,6-Diphenyl-1,10-phenanthroline derivatives, exhibit strong and long-lived photoluminescence. These properties make them suitable as thiol-specific luminescent labels for various biological species, such as oligonucleotides and proteins, aiding in the study of biological processes at the molecular level (Lo et al., 2002).
Removal of Radionuclides from Aqueous Solutions
The compound 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline has been synthesized and evaluated for its effectiveness in removing major radionuclides such as strontium and cobalt from aqueous solutions. This indicates its potential use in environmental remediation and nuclear waste management (Jang et al., 2019).
Optical and Electrochemical Properties
Studies have also been conducted on the optical and electrochemical properties of poly(1,10-phenanthroline-3,8-diyl) and its derivatives, including those with 5,6-diphenyl substituents. These compounds have applications in various fields, including materials science and electrochemistry, due to their unique properties like strong dichroism and susceptibility to chemical and electrochemical reduction (Yamamoto et al., 2003).
Dye-Sensitized Solar Cells
Derivatives of 5,6-Diphenyl-1,10-phenanthroline have been explored for use in dye-sensitized solar cells (DSCs). These derivatives, especially those containing carboxylic and sulfonic groups, have shown potential for anchoring sensitizers on TiO2, a critical component in DSCs. Their synthesis and separation for DSC applications highlight their relevance in renewable energy technology (Shahroosvand et al., 2013).
Propriétés
IUPAC Name |
5,6-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-9-17(10-4-1)21-19-13-7-15-25-23(19)24-20(14-8-16-26-24)22(21)18-11-5-2-6-12-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBQZNEKQJEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2C5=CC=CC=C5)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622450 | |
| Record name | 5,6-Diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenyl-1,10-phenanthroline | |
CAS RN |
182319-03-5 | |
| Record name | 5,6-Diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




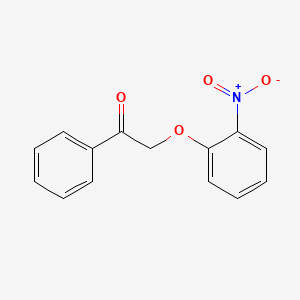




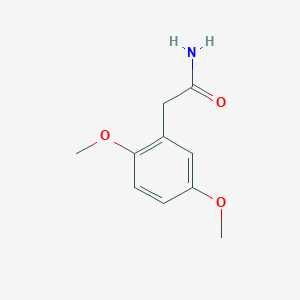


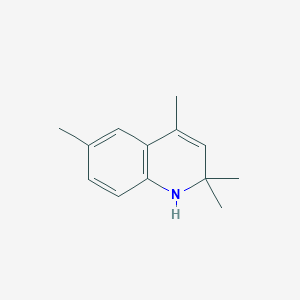
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3048765.png)
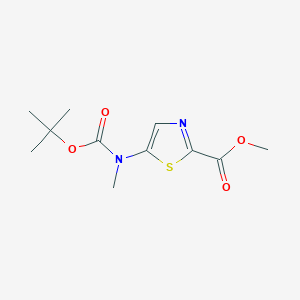
![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)
